

Application Notes: Cell-Based Caspase-6 Assay Using **Z-VEID-AFC**

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Compound of Interest

Compound Name: *Z-VEID-AFC*

Cat. No.: *B15590422*

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Introduction

Caspase-6 (Mch2) is a critical executioner caspase involved in the apoptotic signaling cascade, leading to the dismantling of the cell.[1] Its dysregulation has been implicated in the pathology of neurodegenerative diseases such as Huntington's and Alzheimer's disease, making it a significant therapeutic target.[2][3] This document provides a detailed guide to utilizing the fluorogenic substrate **Z-VEID-AFC** for the detection of caspase-6 activity in cell-based assays. The assay relies on the cleavage of the **Z-VEID-AFC** substrate by active caspase-6, which releases the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety. The resulting fluorescence, measured at an excitation/emission of approximately 400/505 nm, is directly proportional to the enzyme's activity.[4][5]

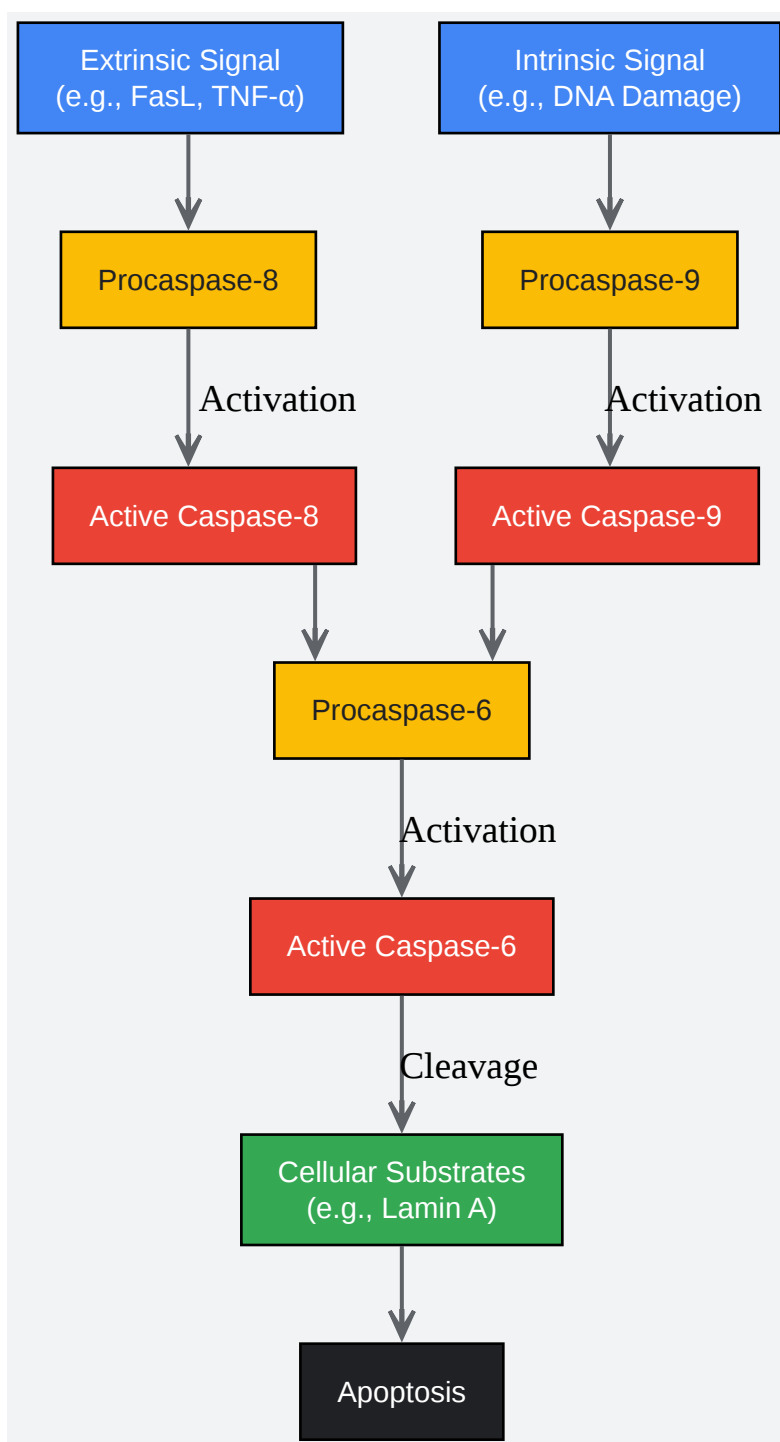
Principle of the Assay

The tetrapeptide sequence Val-Glu-Ile-Asp (VEID) is a preferred cleavage motif for caspase-6, derived from one of its key cellular substrates, lamin A.[1] The **Z-VEID-AFC** substrate incorporates this sequence, with the AFC fluorophore attached. In its uncleaved state, the substrate is non-fluorescent. Upon cleavage by active caspase-6 between the aspartate and AFC, the liberated AFC fluoresces strongly, providing a quantifiable measure of caspase-6 activity.[4][6]

It is important to note that while **Z-VEID-AFC** is a preferential substrate for caspase-6, some cross-reactivity with other caspases, such as caspase-3 and caspase-7, has been observed, particularly at high concentrations of these other enzymes.^{[7][8]} Therefore, it is recommended to use complementary methods, such as western blotting for cleaved caspase-6 or the use of more specific substrates like lamin A, to confirm results.^{[7][8]}

Caspase-6 Activation Pathway

Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.^[3] Caspase-6, an executioner caspase, can be activated by initiator caspases such as caspase-8 and caspase-9, which are themselves activated by the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis, respectively.^[9]^[10] Once activated, caspase-6 proceeds to cleave a specific set of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.^[1]



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Caption: Overview of the extrinsic and intrinsic pathways leading to caspase-6 activation and apoptosis.

Data Presentation

The following table summarizes key quantitative data for the **Z-VEID-AFC** substrate and a common caspase-6 inhibitor.

Parameter	Value	Enzyme	Substrate/Inhibitor	Reference
Kcat/Km	168,000 M ⁻¹ s ⁻¹	Caspase-6	Ac-VEID-AFC	[11]
Km	468 μM	Caspase-6	Ac-VEID-AFC	[7]
IC50	56 ± 6 nM	Caspase-6	VEID-CHO	[7]

Experimental Protocols

Cell Lysate-Based Caspase-6 Activity Assay

This protocol details the measurement of caspase-6 activity from cell lysates.

Reagents and Materials

- Cells of interest
- Apoptosis-inducing agent (e.g., staurosporine)
- Phosphate-Buffered Saline (PBS), ice-cold
- Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)[6]
- 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)[4]
- **Z-VEID-AFC** substrate (1 mM stock in DMSO)[4]
- Caspase-6 inhibitor (e.g., Z-VEID-FMK, optional)
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader with excitation/emission filters of 400/505 nm

- Protein assay reagent (e.g., BCA kit)

Procedure

- Cell Culture and Treatment:
 - Plate cells at a desired density and allow them to adhere overnight.
 - Induce apoptosis by treating cells with the desired agent and concentration for the appropriate time. Include an untreated control group.
- Cell Lysis:
 - Harvest cells by centrifugation at 500 x g for 5 minutes.
 - Wash the cell pellet with ice-cold PBS and centrifuge again.
 - Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 μ L per 1-2 million cells).
 - Incubate on ice for 15-20 minutes.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Carefully collect the supernatant (cytosolic extract) and keep it on ice.
- Protein Concentration Determination:
 - Determine the protein concentration of each cell lysate using a standard protein assay.
- Assay Setup:
 - In a black 96-well plate, add 25-50 μ g of cell lysate protein to each well.
 - For inhibitor controls, pre-incubate the lysate with a caspase-6 inhibitor for 10-15 minutes at room temperature.
 - Add 2X Reaction Buffer to bring the total volume in each well to 50 μ L.
 - Prepare a blank well containing 50 μ L of 2X Reaction Buffer.

- Initiation and Measurement:
 - Prepare a working solution of **Z-VEID-AFC** by diluting the stock to 100 μ M in 2X Reaction Buffer.
 - Add 50 μ L of the **Z-VEID-AFC** working solution to each well to initiate the reaction (final concentration of 50 μ M).
 - Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
 - Measure the fluorescence intensity (Ex/Em = 400/505 nm) kinetically, with readings every 5-10 minutes for 1-2 hours.
- Data Analysis:
 - Subtract the blank reading from all sample readings.
 - Determine the rate of AFC release (slope of the linear portion of the fluorescence versus time curve).
 - Express caspase-6 activity as the change in fluorescence units per minute per microgram of protein.

Experimental Workflow



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Caption: Step-by-step workflow for the cell lysate-based caspase-6 assay.

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